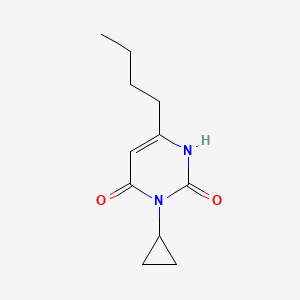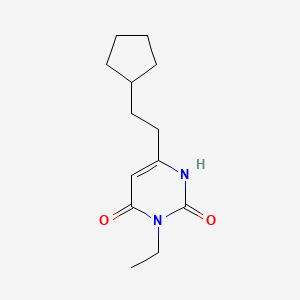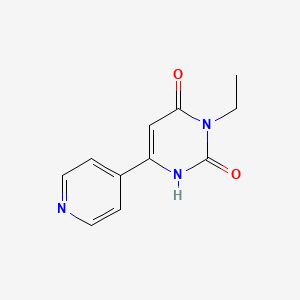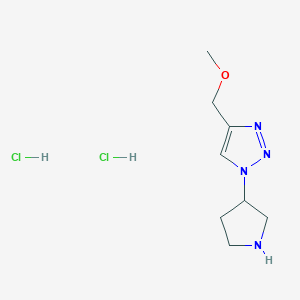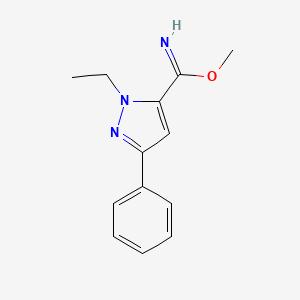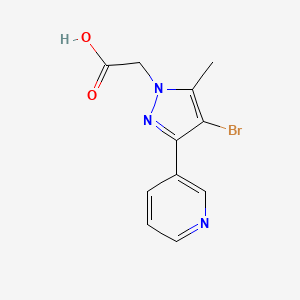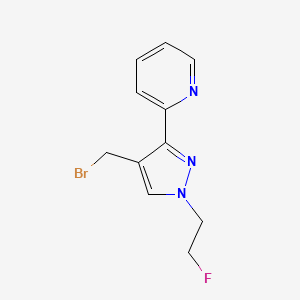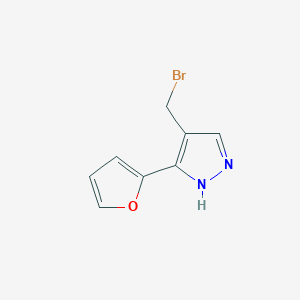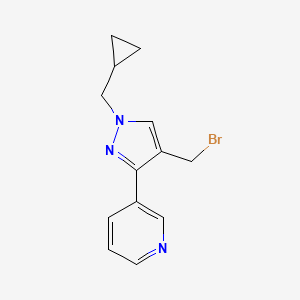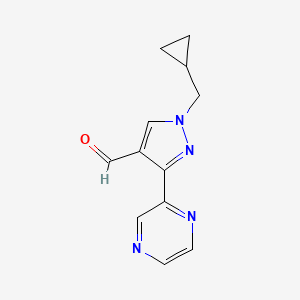
1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a hydrazine and a 1,3-diketone or a similar precursor. The pyrazine ring could be formed through a variety of methods, including the condensation of 1,2-diamines .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Pyrazole derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacteria and fungi. For instance, novel chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives, have shown significant antimicrobial activities (Hamed et al., 2020). These compounds were characterized and tested against various microbial strains, indicating the potential of pyrazole derivatives in developing new antimicrobial agents.
Molecular Structure and Reactivity
The study of pyrazole derivatives also extends to understanding their molecular structures and reactivity patterns. Research on the reaction products of pyrazole-4-carbaldehyde with cyclohexylamine has provided insights into the formation of hydrogen-bonded sheets versus dimers, highlighting the influence of aryl substituents on the product outcomes (Orrego Hernandez et al., 2015). Such studies are crucial for designing compounds with desired chemical properties and activities.
Antioxidant Properties and Biological Screening
Pyrazole fused pyrans, synthesized from pyrazole-4-carbaldehydes, have been explored for their antioxidant properties through in vitro evaluations (Gurunanjappa et al., 2016). These studies not only contribute to the development of new antioxidants but also offer a framework for assessing the biological activities of similar compounds.
Synthesis of Heterocyclic Compounds
The versatility of pyrazole-4-carbaldehydes in synthesizing a wide range of heterocyclic compounds is well-documented. For example, novel heterocycles have been synthesized from benzofuran-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde, showcasing the compound's utility in creating pharmacologically active molecules (Baashen et al., 2017).
Sonodynamic Therapy Applications
Research into ferrocenyl-containing heterocyclic derivatives of pyrazole for sonodynamic therapy highlights the potential of pyrazole derivatives in medical applications, particularly in targeting bacterial strains (Osipova et al., 2016). Such compounds exhibit pronounced cytotoxicity under specific conditions, offering new avenues for therapeutic intervention.
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-3-pyrazin-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c17-8-10-7-16(6-9-1-2-9)15-12(10)11-5-13-3-4-14-11/h3-5,7-9H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVPAMIQQNSCDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=NC=CN=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



